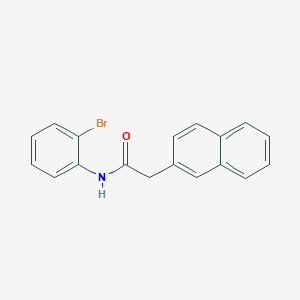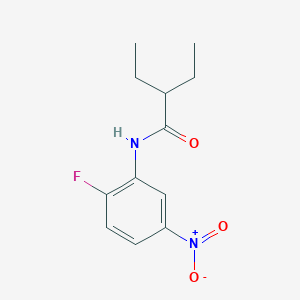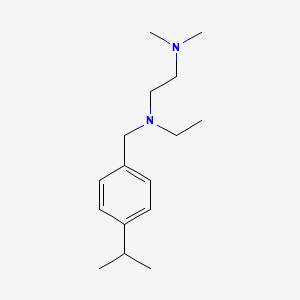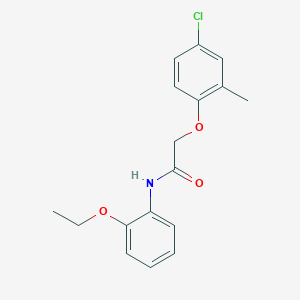![molecular formula C18H22N2O2S B5716781 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, commonly known as BMT-54, is a synthetic compound that belongs to the class of piperazine derivatives. It has been of great interest to the scientific community due to its potential as a therapeutic agent for various medical conditions.
作用機序
The exact mechanism of action of BMT-54 is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BMT-54 has been shown to bind to certain receptors in the brain, such as the 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
BMT-54 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. BMT-54 has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of BMT-54 is that it has been shown to have a relatively low toxicity profile in animal models. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BMT-54 is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
将来の方向性
There are several future directions for the research on BMT-54. One of the areas of interest is the development of more efficient and cost-effective synthesis methods for BMT-54. Another area of interest is the investigation of the potential therapeutic effects of BMT-54 for various medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the investigation of the potential diagnostic applications of BMT-54 for certain medical conditions, such as cancer, is also an area of interest. Finally, the elucidation of the exact mechanism of action of BMT-54 is an important direction for future research, which may help to optimize its therapeutic potential.
Conclusion
In conclusion, BMT-54 is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various medical conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BMT-54 may lead to the development of new and effective treatments for various medical conditions.
合成法
The synthesis of BMT-54 involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-methyl-2-thienylmethylchloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BMT-54. This synthesis method has been reported in several scientific papers, and the purity and yield of the product have been optimized through various modifications.
科学的研究の応用
BMT-54 has been extensively studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. BMT-54 has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, BMT-54 has been studied for its potential as a diagnostic tool for certain medical conditions, such as cancer.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-9-23-18(14)12-20-7-5-19(6-8-20)11-15-2-3-16-17(10-15)22-13-21-16/h2-4,9-10H,5-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARDYHDQPZXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268436 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)

![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)

![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)



![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)